molecular formula C17H13Cl3N2O2 B3716519 2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol

2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol

Cat. No.: B3716519
M. Wt: 383.7 g/mol
InChI Key: WGXFETUUETVXAD-UHFFFAOYSA-N
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Description

The compound “2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol” is a complex organic molecule. It contains a phenol group (an aromatic ring with a hydroxyl group), a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a trichlorophenyl group (an aromatic ring with three chlorine atoms). The presence of these functional groups can give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine. The phenol group could be introduced through a substitution reaction, and the trichlorophenyl group could be added through an electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely be planar, while the pyrazole ring might introduce some degree of non-planarity. The presence of the oxygen atom in the phenol group and the nitrogen atoms in the pyrazole ring could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the phenol group could undergo reactions typical of alcohols, such as esterification or oxidation. The pyrazole ring could participate in reactions with electrophiles or nucleophiles. The trichlorophenyl group could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar phenol group could make it somewhat soluble in water, while the presence of the nonpolar aromatic rings and the chlorine atoms could make it soluble in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of the phenol, pyrazole, and trichlorophenyl groups could allow it to form various types of non-covalent interactions with biological macromolecules .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its structure to improve its efficacy and reduce its side effects. If it’s a potential material, future research could focus on understanding and optimizing its physical properties .

Properties

IUPAC Name

2-[3,5-dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O2/c1-9-17(24-15-6-4-3-5-14(15)23)10(2)22(21-9)16-12(19)7-11(18)8-13(16)20/h3-8,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXFETUUETVXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol
Reactant of Route 2
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol
Reactant of Route 3
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol
Reactant of Route 4
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol
Reactant of Route 5
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol
Reactant of Route 6
2-{[3,5-dimethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]oxy}phenol

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